
2-(2-Aminopropan-2-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Aminopropan-2-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 2172503-58-9 . It has a molecular weight of 186.68 . The compound appears as a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C9H14N2.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,10-11H2,1-2H3;1H .
Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 186.68 . The storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Radical Arylation Reactions:
- Hofmann, Jasch, and Heinrich (2014) explored the use of aniline derivatives, including 2-(2-Aminopropan-2-yl)aniline hydrochloride, in radical arylation reactions. They demonstrated the preparation of substituted 2-aminobiphenyls from arylhydrazine hydrochlorides and anilines, using dioxygen from air as an oxidant. This process achieved high ortho:meta regioselectivities, particularly for anilines with a donor substituent in the para position (Hofmann, Jasch, & Heinrich, 2014).
Antimicrobial Activity:
- Habib, Hassan, and El-Mekabaty (2013) researched the synthesis and antimicrobial activity of novel quinazolinone derivatives involving reactions with primary aromatic amines, including aniline and its derivatives. This research signifies the potential of this compound in synthesizing compounds with antimicrobial properties (Habib, Hassan, & El-Mekabaty, 2013).
Copper Corrosion Inhibition:
- Khaled and Hackerman (2004) investigated the use of aniline derivatives, including this compound, as copper corrosion inhibitors in hydrochloric acid. These compounds showed varying degrees of effectiveness in inhibiting copper corrosion, suggesting potential industrial applications in corrosion prevention (Khaled & Hackerman, 2004).
Chemosensors and Imaging in Living Cells:
- Shree et al. (2019) developed chemosensors using 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives, showing high selectivity and sensitivity towards aluminum ions. This research indicates the potential of this compound in creating sensors for metal ions and imaging applications in biological research (Shree, Sivaraman, Siva, & Chellappa, 2019).
Electrochemical Studies:
- Chen, Wen, and Gopalan (2001) conducted electrochemical studies on copolymers of 2-aminodiphenylamine (which could include this compound) and aniline. They explored the electrochemical characteristics of these copolymers compared to homopolymers, suggesting applications in materials science and engineering (Chen, Wen, & Gopalan, 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-aminopropan-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,10-11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHUQQFLBKMKEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

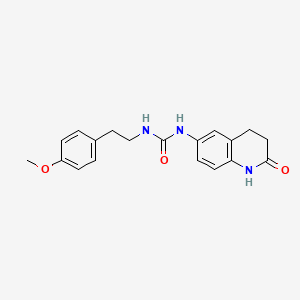

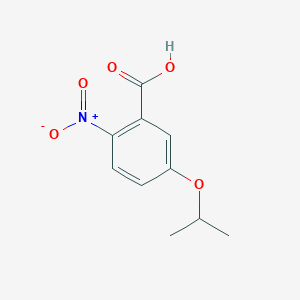

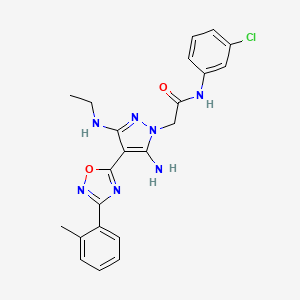
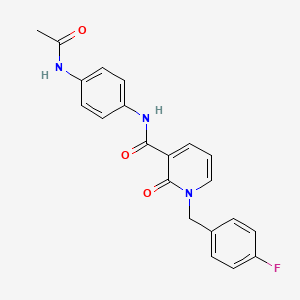
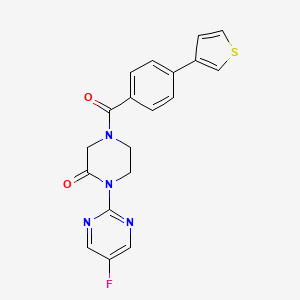
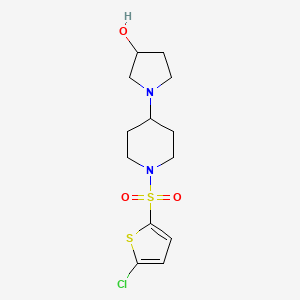
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)
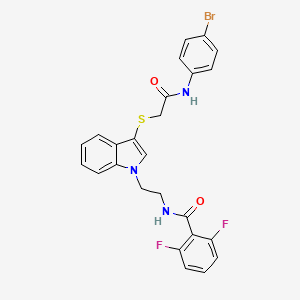
![(3S,11bR)-3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/no-structure.png)
![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)
![N-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl]-N-methylprop-2-enamide](/img/structure/B2380965.png)
